molecular formula C9H8BrClO2 B2399997 Ethyl 4-bromo-3-chlorobenzoate CAS No. 120077-67-0

Ethyl 4-bromo-3-chlorobenzoate

Cat. No.: B2399997
CAS No.: 120077-67-0
M. Wt: 263.52
InChI Key: MFEKZEDRMMGDFI-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted with bromine and chlorine atoms, respectively, and the carboxyl group is esterified with an ethyl group. This compound is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .

Scientific Research Applications

Ethyl 4-bromo-3-chlorobenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a precursor for the synthesis of polymers and advanced materials.

    Biological Studies: In the study of enzyme-catalyzed reactions and metabolic pathways.

Safety and Hazards

Ethyl 4-bromo-3-chlorobenzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-chlorobenzoate can be synthesized through a multi-step process starting from benzoic acid. The typical synthetic route involves:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 4-bromo-3-chlorobenzyl alcohol.

    Hydrolysis: 4-bromo-3-chlorobenzoic acid.

Comparison with Similar Compounds

Ethyl 4-bromo-3-chlorobenzoate can be compared with other similar compounds such as:

Uniqueness: The combination of bromine and chlorine substituents on the benzene ring, along with the ethyl ester group, gives this compound unique reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 4-bromo-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEKZEDRMMGDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-3-chlorobenzoic acid (5.00 g, 21.2 mmol) in ethanol (50 mL) was added sulphuric acid (5 mL) and the resultant mixture heated to reflux for 60 h. The reaction was partitioned between ethyl acetate (50 mL) and water (50 mL). The aqueous layer was extracted with further ethyl acetate and the combined organic fractions dried (phase separator) and concentrated in vacuo to give the title compound as a brown oil/solid (5.09 g, 19.3 mmol). δH (d6-DMSO, 400 MHz): 8.06 (1H, d), 7.96 (1H, d), 7.80 (1H, dd), 4.33 (2H, q), 1.33 (3H, t). MS (ES): no mass ion observed.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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